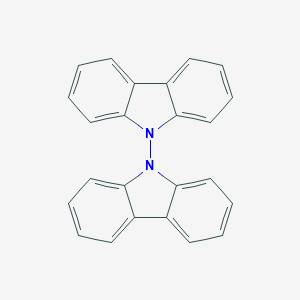

9,9'-Bicarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1914-12-1 |

|---|---|

Molekularformel |

C24H16N2 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

9-carbazol-9-ylcarbazole |

InChI |

InChI=1S/C24H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |

InChI-Schlüssel |

WYGGOFSDWWYNJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |

Andere CAS-Nummern |

1914-12-1 |

Synonyme |

N,N'-dicarbazyl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches to 9,9'-Bicarbazole

Direct synthesis methods offer a straightforward route to the 9,9'-bicarbazole core through the formation of a nitrogen-nitrogen (N-N) bond between two carbazole (B46965) units.

Oxidative Homocoupling Reactions (e.g., Potassium Permanganate (B83412) Oxidation)

Oxidative homocoupling provides a direct method for the synthesis of 9,9'-bicarbazole from carbazole. Various oxidizing agents have been employed to facilitate this transformation. Notably, potassium permanganate (KMnO4) has been utilized as an oxidant to achieve the N-N bond formation. rsc.org This method has been shown to be effective for producing bromo-substituted 9,9'-bicarbazoles in good yields (around 75%), while the yield for the unsubstituted 9,9'-bicarbazole was moderate (29%). rsc.org The reaction is particularly effective with electron-rich carbazoles. rsc.org

Besides potassium permanganate, other oxidants like copper salts with molecular oxygen have been explored for the dehydrogenative homocoupling of carbazoles. rsc.orgosti.gov These reactions often proceed under mild conditions. osti.gov For instance, a copper-catalyzed aerobic oxidation method has been developed for the dimerization of carbazoles. nih.gov The choice of oxidant and reaction conditions can significantly influence the yield and selectivity of the homocoupling reaction. For example, using 3,6-di(tert-butyl)carbazole as a model substrate, optimization of reaction conditions has been explored. rsc.org

Table 1: Oxidative Homocoupling of Carbazoles

| Oxidant System | Substrate | Product | Yield | Reference |

| KMnO4 | Bromo-substituted carbazole | Bromo-substituted 9,9'-bicarbazole | ~75% | rsc.org |

| KMnO4 | Carbazole | 9,9'-Bicarbazole | 29% | rsc.org |

| CuBr·dimethylsulfide / DMAP / O2 | 3,6-di(tert-butyl)carbazole | 9,9'-bis(3,6-di-tert-butyl)carbazole | - | osti.gov |

DMAP: N,N-dimethylaminopyridine

N-N Coupling Reactions for Spiral Orthogonal Skeletons

A notable strategy in the synthesis of advanced materials involves the use of N-N coupling reactions to create spiral orthogonal skeletons. This approach, as an alternative to using a spiro core, allows for precise control over the molecular dimensions. mdpi.com By forming N-N linkages instead of relying on sp3 core atoms, expanded and spirally orthogonal structures can be constructed. mdpi.com This design reduces steric hindrance and can optimize charge transfer pathways. mdpi.com An example of this is the synthesis of an asymmetric 3D small-molecule hole transport material (HTM) where methylthiotriphenylamine groups were attached as peripheral extensions to a bicarbazole core, created through an N-N coupling reaction. mdpi.com

Cross-Coupling Methods for Functionalized 9,9'-Bicarbazole Derivatives

Cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the 9,9'-bicarbazole scaffold, allowing for the fine-tuning of its electronic and physical properties.

Ullmann Coupling

The Ullmann coupling reaction is a classical and common method for synthesizing bicarbazole derivatives. This copper-catalyzed reaction typically involves the coupling of a carbazole with an aryl halide. For instance, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole can be synthesized via the Ullmann coupling of 3,3'-bicarbazole and iodobenzene (B50100) derivatives. This method, while effective, can sometimes require harsh reaction conditions, such as high temperatures. The synthesis of 9H-3,9'-bicarbazole can also be achieved through the Ullmann coupling of two carbazole molecules in the presence of a copper catalyst. smolecule.com

Suzuki Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgwikipedia.org This reaction has been successfully applied to the synthesis of functionalized bicarbazole derivatives and related polymeric structures. For example, conjugated microporous polymers based on bicarbazole and benzothiadiazole have been fabricated using a Suzuki coupling reaction between 3,3',6,6'-tetrabromo-N,N'-bicarbazole and 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester). The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The Suzuki polycondensation has also been utilized to create polymers with aromatic groups. libretexts.org

Table 2: Suzuki Coupling for Bicarbazole-Based Polymers

| Monomer 1 | Monomer 2 | Catalyst | Base | Product | Reference |

| 3,3',6,6'-Tetrabromo-N,N'-bicarbazole | 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) | Pd(PPh3)4 | K2CO3 | BCzBz conjugated porous polymer | |

| Pyrene-4,5,9,10-tetraone-2Br | N,N'-bicarbazole-4BO | Pd(PPh3)4 | - | BC-PT polymer | rsc.org |

BCzBz: N,N'-bicarbazole-benzothiadiazole-based conjugated porous organic polymer; BC-PT: Bicarbazole-Pyrene-4,5,9,10-tetraone polymer

Buchwald-Hartwig Polycondensation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This reaction has been extended to polymerization, known as Buchwald-Hartwig polycondensation, to synthesize nitrogen-containing conjugated polymers. researchgate.net This method has been employed to create conjugated microporous polymers (CMPs). researchgate.net For instance, polyaminoanthraquinone-based CMPs have been synthesized through Buchwald-Hartwig coupling polymerization, demonstrating the utility of this reaction in creating functional polymeric materials. rsc.org The reaction typically utilizes a palladium catalyst and a ligand, with various aryl halides and amines as coupling partners. libretexts.orgtcichemicals.com

Yamamoto Polymerization

Yamamoto polymerization is a significant method for creating conjugated polymers from 9,9'-bicarbazole monomers. This transition metal-catalyzed coupling polymerization has been successfully employed to synthesize N,N'-bicarbazole-based conjugated microporous polymers (CMPs). researchgate.netacs.org These polymers are noted for their high surface area, good thermal stability, and microporous structures. researchgate.netacs.org One notable CMP synthesized via Yamamoto polymerization demonstrated excellent capabilities for adsorbing CO2 and organic dyes, with a maximum adsorption capacity for methylene (B1212753) blue in water reaching as high as 1016 mg g⁻¹. acs.org The advantageous adsorption properties of these N,N'-bicarbazole CMPs position them as promising candidates for applications in water purification and treatment. acs.org

Sonogashira Polymerization

Sonogashira polymerization, a cross-coupling reaction involving terminal alkynes and aryl or vinyl halides, is another key technique for synthesizing polymers from 9,9'-bicarbazole derivatives. libretexts.org This method has been utilized to create N,N'-bicarbazole-based conjugated microporous polymers (CMPs). researchgate.netacs.org For instance, porous organic/inorganic microporous polymers have been prepared through the Sonogashira-Hagihara coupling reaction of 3,3´,6,6´-tetraethynyl-9,9´-bicarbazole. researcher.life The resulting polymers exhibit notable thermal stability. researcher.life Furthermore, the Sonogashira coupling reaction is instrumental in synthesizing various conjugated polymers incorporating carbazole units, where the inclusion of an alkyne spacer has been found to be crucial for achieving high molecular weight polymers. acs.org

Regioselective Functionalization of 9,9'-Bicarbazole

The ability to selectively introduce functional groups at specific positions on the 9,9'-bicarbazole core is crucial for tailoring its properties for various applications.

Strategies for 3,3' and 6,6' Positions (e.g., Tetrabromo, Tetracarbonitrile, Tetracarboxylic Acid Derivatives)

Functionalization at the 3,3' and 6,6' positions of the 9,9'-bicarbazole scaffold allows for the introduction of a variety of substituents, leading to materials with tailored properties.

Tetrabromo Derivatives: A key example is 3,3',6,6'-Tetrabromo-9,9'-bicarbazole (B8196210) (TBBCz), which is formed by the joining of two 3,6-dibromocarbazole (B31536) units at the 9,9'-positions. ossila.com This "butterfly-shaped" molecule serves as a precursor for covalent organic frameworks (COFs). ossila.com These COFs have shown potential in applications such as acetylene (B1199291) capture and separation, flame retardancy, and energy storage. ossila.com

Other Derivatives: The 3,3' positions are also common sites for introducing other functional groups. For instance, two 9,9'-bicarbazole derivatives, 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole and 3,3'-di(10H-phenothiazin-10-yl)-9,9'-bicarbazole, have been designed and synthesized for use as host materials in organic light-emitting diodes (OLEDs). researchgate.netacs.org Additionally, the synthesis of 3,6-bis(2-benzofuroyl)carbazole derivatives has been achieved through the Rap–Stoermer reaction of 3,6-dichloroacetyl-9-ethyl-9H-carbazole with various salicylaldehydes. beilstein-journals.org

| Derivative Type | Synthetic Strategy | Key Features |

| Tetrabromo | Joining of two 3,6-dibromocarbazole units | Precursor for COFs with applications in gas separation and energy storage. ossila.com |

| Di-phenoxazine/Di-phenothiazine | Substitution at 3,3' positions | Host materials for OLEDs. researchgate.netacs.org |

| Bis-benzofuroyl | Rap–Stoermer reaction of dichloroacetylcarbazole | Access to symmetrically substituted derivatives. beilstein-journals.org |

Strategies for 9,9' Positions (e.g., Phenyl, Triphenylamine (B166846), Dioctyl Substituents)

Functionalization at the nitrogen atoms (9,9' positions) of the bicarbazole unit is a common strategy to modify the molecule's electronic and physical properties.

Phenyl and Triphenylsilyl Substitution: Derivatives such as 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole have been synthesized. Two 3,3'-bicarbazole derivatives modified with triphenylsilane (B1312308) and 1-sulfonyl-4-methylbenzene moieties on the 9,9'-positions have also been synthesized and studied for their thermal, optical, photophysical, electrochemical, and charge-transporting properties. ktu.edu

Alkyl Substitution: The introduction of alkyl groups, such as dioctyl substituents, is another approach. For example, 9,9'-di-n-octyl-9H,9'H-3,3'-bicarbazole has been synthesized. The presence of these aliphatic chains can increase the solubility of the compounds in common organic solvents. nih.gov

| Substituent | Purpose of Functionalization |

| Phenyl | Modify electronic properties. |

| Triphenylsilane | Study thermal, optical, and charge-transport properties. ktu.edu |

| Dioctyl | Enhance solubility. nih.gov |

Synthesis of Poly-Substituted 9,9'-Bicarbazole Derivatives

The synthesis of poly-substituted 9,9'-bicarbazole derivatives allows for fine-tuning of their properties for specific applications. Research has explored the synthesis and structure-function relationship of poly-functionalized carbazoles with chromophores at the C1, C3, C6, and C8 positions. researchgate.net The majority of functional materials derived from carbazole involve di- or tri-functionalization at the C3 & C6, C2 & C7, C1 & C8, and N-positions. researchgate.net

For instance, a series of carbazole-thiophene dimers have been synthesized using Suzuki-Miyaura and Ullmann coupling reactions, where carbazole-thiophenes were linked at the N-9 position to different core groups. um.edu.my Additionally, the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives has been reported. mdpi.com

Iterative Double Cyclization Intramolecular SRN1 Reactions

A novel synthetic route involving iterative double cyclization through an intramolecular SRN1 (substitution nucleophilic radical) mechanism has been developed to produce 3,3'-bicarbazoles. researchgate.netconicet.gov.ar This method utilizes diarylamines with two aryl halide groups as starting materials. researchgate.netconicet.gov.ar The process is photostimulated, often using visible light, and occurs in the presence of a base at room temperature. conicet.gov.ar This strategy affords both symmetric and unsymmetric 3,3'-bicarbazoles in moderate to excellent yields. conicet.gov.aracs.org The mechanism involves radical intermediates and has been studied using spectroscopy and computational methods. conicet.gov.arrsc.org This approach has also been extended to the synthesis of aporphine (B1220529) and homoaporphine alkaloid derivatives through the photostimulated intramolecular ortho-arylation of bromoarenes linked to phenoxy-containing N-substituted tetrahydroisoquinolines in liquid ammonia. acs.org

Electronic Structure and Charge Transport Phenomena of 9,9 Bicarbazole Systems

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior of molecules like 9,9'-bicarbazole. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining a material's charge-transporting capabilities and its potential role in electronic devices.

Highest Occupied Molecular Orbital (HOMO) Contributions

The HOMO level is associated with the electron-donating ability of a molecule. In 9,9'-bicarbazole and its derivatives, the HOMO is predominantly located on the electron-donating parts of the molecule. mdpi.com For instance, in derivatives where electron-donating groups are attached, these groups, along with the bicarbazole core, contribute significantly to the HOMO. mdpi.com In a study of various bicarbazole-based hole transport materials (HTMs), the donor moieties were found to contribute between 83.0% and 91.3% to the HOMO. mdpi.com The specific energy of the HOMO level can be tuned by introducing different substituent groups. For example, the introduction of a triphenylsilyl (-SiPh₃) group can lower the HOMO energy level by approximately 0.3 eV compared to non-silylated analogs. vulcanchem.com This tuning is crucial for aligning the energy levels of different layers in an OLED to ensure efficient charge injection.

Energy Gap Considerations

The energy gap (Eg), which is the difference between the HOMO and LUMO energy levels, is a fundamental property that influences the optical and electronic characteristics of a material. A smaller energy gap generally leads to enhanced chemical reactivity and can expand the photon energy absorption range of a photovoltaic device. mdpi.com For 9,9'-bicarbazole derivatives, the energy gap can be tailored by the strategic placement of electron-donating and electron-withdrawing groups. For instance, in a series of designed bicarbazole-based chromophores, the energy gaps ranged from 2.08 eV to 2.64 eV, which were lower than the reference bicarbazole compound's gap of 3.65 eV. mdpi.com Another derivative, 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole, was calculated to have a HOMO-LUMO gap of 3.1 eV. vulcanchem.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected 9,9'-Bicarbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) | -5.67 | -2.3 | 3.37 | ossila.com |

| 4,4'-(9H,9'H-3,3'-Bicarbazole-9,9'-diyl)bis(N,N-diphenylaniline) (BCzTPA) | -5.60 | -2.20 | 3.40 | ossila.com |

| 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole (mCPBC) | -5.70 | -1.70 | 4.00 | ossila.com |

| 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine Derivative | -5.22 | -1.19 | 4.03 | vulcanchem.com |

| 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | -5.28 | -2.18 | 3.1 | vulcanchem.com |

| 3,3'-Bicarbazole Derivative with 4-ethoxyphenyl and (2,2-diphenylhydrazono)methyl substituents | -5.13 to -5.19 | -2.38 to -2.44 | 2.75 to 2.75 | spiedigitallibrary.orgchemicalbook.com |

Note: The energy gap values are calculated from the provided HOMO and LUMO levels and may differ slightly from values reported directly in the source due to different calculation methods.

Charge Transfer Characteristics

The ability of 9,9'-bicarbazole systems to facilitate the movement of electrical charges is central to their function in electronic devices. This is largely determined by their electron-rich nature and their capacity to act as electron donors.

Electron-Rich Host Material Behavior

Many 9,9'-bicarbazole derivatives are characterized as electron-rich host materials, making them suitable for use in phosphorescent OLEDs (PhOLEDs). ossila.comossila.com This electron-rich character stems from the nitrogen lone pairs and the extensive π-conjugated system of the carbazole (B46965) units. In PhOLEDs, the host material forms a matrix for the phosphorescent dopant (emitter). The high triplet energy of many bicarbazole hosts is crucial as it prevents back-energy transfer from the emitter, ensuring high device efficiency. vulcanchem.com The structure of these molecules, such as the dimerization of carbazoles in 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), can also reduce host-host aggregation, which would otherwise lead to undesirable excimer formation. ossila.com

Electron Donor Properties

The electron-donating properties of 9,9'-bicarbazole derivatives are fundamental to their application in various electronic contexts. mdpi.com They can donate electrons to form exciplexes, which are excited-state complexes formed between an electron donor and an acceptor. ossila.comossila.com These exciplexes can function as the emitting layer or as a host material in highly efficient fluorescent and phosphorescent OLEDs. ossila.comossila.com The electron-donating capacity is also central to their role as hole-transporting materials, where the molecule facilitates the movement of positive charges (holes) towards the emissive layer in an OLED. vulcanchem.com The introduction of electron-donating substituents can further enhance these properties. spiedigitallibrary.orgchemicalbook.com

Bipolar Charge Transport Properties

Bipolar charge transport refers to the ability of a material to conduct both positive charges (holes) and negative charges (electrons) simultaneously. This characteristic is highly desirable for various organic electronic devices, particularly for achieving efficient charge recombination in organic light-emitting diodes (OLEDs).

In the realm of 9,9'-bicarbazole systems, the introduction of both electron-donating and electron-accepting groups to the bicarbazole core is a key strategy for engineering bipolar transport properties. For instance, attaching electron donor moieties at the 9,9'-positions and electron acceptor moieties at other positions, such as the 6,6'-, can create pathways for both hole and electron transport. Research has demonstrated that by incorporating 4-ethoxyphenyl groups (electron donors) at the 9,9'-positions and (2,2-diphenylhydrazono)methyl groups (electron acceptors) at the 6,6'-positions of a 3,3'-bicarbazole structure, the material exhibits electron and hole drift mobilities of approximately 1x10⁻⁵ cm²/V·s. spiedigitallibrary.org This balanced charge transport is critical for the performance of OLEDs. spiedigitallibrary.org

Derivatives such as 9'-Phenyl-9H,9'H-2,3'-bicarbazole have also been identified as bipolar charge transport materials, facilitating both electron and hole movement. Furthermore, the strategic design of molecules containing both carbazole and benzonitrile (B105546) moieties has led to compounds with good ambipolar charge transporting properties. ktu.edu For example, two such compounds demonstrated balanced charge mobilities exceeding 10⁻⁴ cm²/(V·s) at higher electric fields. ktu.edu

The following table summarizes the charge transport properties of selected bicarbazole derivatives:

| Derivative | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

| 3,3'-bicarbazole with 4-ethoxyphenyl at 9,9'- and (2,2-diphenylhydrazono)methyl at 6,6'- positions | ~1x10⁻⁵ | ~1x10⁻⁵ |

| Bicarbazole-benzonitrile derivative 1 | >10⁻⁴ | >10⁻⁴ |

| Bicarbazole-benzonitrile derivative 2 | >10⁻⁴ | >10⁻⁴ |

Molecular Electrostatic Potential (MEP) Mapping and Electrophilic/Nucleophilic Susceptibility

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.de The MEP surface illustrates regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). uni-muenchen.demdpi.com

For bicarbazole-based systems, MEP analysis reveals that the bicarbazole core is generally an electron-rich area, making it susceptible to electrophilic attack. mdpi.com Conversely, acceptor moieties attached to the bicarbazole core present electron-deficient regions, indicating sites prone to nucleophilic attack. mdpi.com The color-coding in MEP maps, typically with red indicating negative potential and blue indicating positive potential, provides a clear visual guide to these reactive sites. mdpi.comwolfram.com This analysis is crucial for understanding intermolecular interactions and designing molecules with specific charge transfer characteristics. mdpi.com

Density of States (DOS) Evaluation and Electron Density Distribution

For bicarbazole derivatives designed as hole transport materials, the HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-donating core, while the LUMO (Lowest Unoccupied Molecular Orbital) is concentrated on the electron-accepting moieties. mdpi.com For instance, in a study of N,N'-bicarbazole-based materials, the donor portion contributed significantly to the HOMO (88.9% to 91.3% for various derivatives), while the acceptor moiety had a dominant contribution to the LUMO (58.8% to 78.6%). mdpi.com This separation of HOMO and LUMO is fundamental to the function of these materials in electronic devices.

The distribution of electron density can be further visualized through electron density difference maps, which show the charge transfer between donor and acceptor parts of the molecule. researchgate.net

Ionization Potentials and Electron Affinities

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. rug.nl These properties are fundamental in determining the energy levels of materials and their suitability for use in electronic devices like OLEDs and organic photovoltaics. nih.gov

For derivatives of 3,3'-bicarbazole, the ionization potentials and electron affinities are influenced by the nature of the substituents at various positions. In one study, the introduction of different substituents at the 6,6'- and 9,9'- positions resulted in ionization potentials ranging from -5.19 to -5.13 eV and electron affinities from -2.44 to -2.38 eV. spiedigitallibrary.orgchemicalbook.com In another investigation, novel carbazole derivatives incorporating benzonitrile and carbazole moieties exhibited ionization potentials of 5.10 eV and 5.25 eV. ktu.edu

The ionization potential can be experimentally determined and is often estimated from the onset of the first oxidation peak in cyclic voltammetry measurements. acs.org The electron affinity can then be estimated from the ionization potential and the optical band gap. acs.org

The table below presents the ionization potential and electron affinity values for selected bicarbazole derivatives:

| Derivative | Ionization Potential (eV) | Electron Affinity (eV) |

| 3,3'-bicarbazole with substituents at 6,6'- and 9,9'- positions (Range) | -5.19 to -5.13 | -2.44 to -2.38 |

| Bicarbazole-benzonitrile derivative 1 | 5.10 | Not specified |

| Bicarbazole-benzonitrile derivative 2 | 5.25 | Not specified |

Photophysical Processes and Luminescence Characteristics of 9,9 Bicarbazole Derivatives

Absorption and Emission Spectroscopy

The interaction of 9,9'-Bicarbazole derivatives with light is fundamental to their function in optoelectronic devices. Absorption and emission spectroscopy provide critical insights into the electronic transitions, energy levels, and luminescent efficiency of these materials.

Absorption Maxima

The ultraviolet-visible (UV-Vis) absorption spectra of 9,9'-Bicarbazole derivatives are typically characterized by strong absorption bands in the UV region. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated carbazole (B46965) system. The position of the absorption maxima (λabs) can be modulated by the introduction of different functional groups onto the bicarbazole core.

For instance, attaching electron-donating or electron-withdrawing groups, or extending the π-conjugation, can cause a shift in the absorption peaks. A derivative like 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole shows a strong UV absorption maximum at 342 nm, which is characteristic of the π-π* transitions of the bicarbazole system. vulcanchem.com Similarly, 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine in tetrahydrofuran (B95107) (THF) displays an absorption maximum at 339 nm. vulcanchem.com Theoretical studies on donor-acceptor type molecules, such as those linking a 3,9'-bicarbazole donor to a triazine acceptor, show absorption bands corresponding to intramolecular charge transfer (ICT) processes. beilstein-journals.org

The substitution pattern significantly influences the absorption properties. A study on 9-phenyl-9-phosphafluorene oxide derivatives with different carbazole donors showed that the low-energy absorption bands, attributed to ICT, shifted based on the substituent. beilstein-journals.org For example, derivatives with tert-butyl or additional phenyl groups exhibited redshifted absorption maxima compared to the unsubstituted analogue, indicating a lowering of the energy gap for electronic excitation. beilstein-journals.org

Table 1: Absorption Maxima of Selected 9,9'-Bicarbazole Derivatives

| Compound Name | Solvent/State | Absorption Maxima (λabs) [nm] | Source |

|---|---|---|---|

| 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine | THF | 339 | vulcanchem.com |

| 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | Not Specified | 342 | vulcanchem.com |

| 7-H (PhFlOP derivative) | Toluene (B28343) | 338 | beilstein-journals.org |

| 7-t-Bu (PhFlOP derivative) | Toluene | 345 | beilstein-journals.org |

| 7-Ph-1 (PhFlOP derivative) | Toluene | 354 | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Fluorescence Emission and Quantum Yields

Upon absorption of light, excited 9,9'-Bicarbazole derivatives can relax to the ground state by emitting photons, a process known as fluorescence. The wavelength of this emission and its efficiency, quantified by the photoluminescence quantum yield (PLQY or ΦPL), are key performance indicators for emissive materials.

Derivatives designed as emitters often exhibit strong fluorescence in the blue region of the visible spectrum. For example, 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole displays sky-blue emission with a peak at 468 nm and a high PLQY of 62% in thin films. vulcanchem.com Donor-acceptor-donor (D-A-D) type molecules incorporating bicarbazole as the donor and benzophenone (B1666685) as the acceptor have been developed as blue emitters, achieving high PLQY values of over 52%. nih.gov

The PLQY is a critical parameter for OLED efficiency. Materials designed for Thermally Activated Delayed Fluorescence (TADF) can achieve near-unity PLQY by harvesting both singlet and triplet excitons. A bicarbazole derivative, BCzT, when doped into a host layer, was reported to produce a high luminescence quantum yield of 95.6%. acs.org Another TADF emitter, CC2TA, which comprises a bicarbazole donor and a phenyltriazine acceptor, recorded a PLQY of 62%. mdpi.com

Table 2: Fluorescence Properties of Selected 9,9'-Bicarbazole Derivatives

| Compound Name | Emission Maxima (λem) [nm] | Quantum Yield (ΦPL) [%] | State | Source |

|---|---|---|---|---|

| 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | 468 | 62 | Thin Film | vulcanchem.com |

| DB23 (D-A-D type) | Not Specified | >52 | Not Specified | nih.gov |

| BCzT | Not Specified | 95.6 | Doped Film | acs.org |

| CC2TA | Not Specified | 62 | Not Specified | mdpi.com |

| CzT | 520 | ~40 | Device | mdpi.com |

| m-DT-BCzBN | Not Specified | 99 | Not Specified | rsc.org |

| p-DT-BCzBN | Not Specified | 98 | Not Specified | rsc.org |

This table is interactive. Click on the headers to sort the data.

Stokes Shifts

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable in fluorescent probes and certain emitter types to minimize self-absorption, where emitted light is re-absorbed by neighboring molecules.

In 9,9'-bicarbazole derivatives, the Stokes shift is influenced by factors such as intramolecular charge transfer (ICT) and geometric relaxation in the excited state. acs.orgrsc.org For donor-acceptor type molecules, the charge transfer from the bicarbazole donor to the acceptor unit upon excitation leads to a significant change in the molecular dipole moment and geometry, resulting in a large Stokes shift. For example, varying the spacer and acceptor in certain bicarbazole aggregates can lead to large Stokes shifts ranging from 158-213 nm. researchgate.net In a study of naphthyridine derivatives, the increase of the dipole moment in the excited state was estimated, indicating significant charge redistribution upon excitation which contributes to the Stokes shift. rsc.org

Triplet State Energies and Exciton Dynamics

In organic light-emitting materials, electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. While fluorescence originates from the decay of singlet excitons, the energy of the non-emissive triplet excitons can be harvested through various mechanisms, which is crucial for achieving high-efficiency OLEDs.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of triplet excitons into emissive singlet excitons, enabling internal quantum efficiencies (IQE) of up to 100%. mdpi.comresearchgate.net This process is highly effective in molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.2 eV. mdpi.com

The core principle of TADF in 9,9'-bicarbazole derivatives involves designing molecules, often with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. rsc.orgmdpi.com The bicarbazole moiety typically serves as the electron donor. rsc.org This separation minimizes the exchange energy between the S₁ and T₁ states, resulting in a small ΔEST. researchgate.net

With a small energy gap, triplet excitons, which are generated in abundance, can be converted back to singlet excitons via a process called reverse intersystem crossing (RISC), which is driven by thermal energy at room temperature. mdpi.com These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence. For example, the bicarbazole derivative pCNBCzoCF₃ was shown to have an extremely small ΔEST, leading to intense TADF. epa.govktu.edu Similarly, the CC2TA molecule, with a bicarbazole donor and triazine acceptor, exhibited a ΔEST of just 0.06 eV, facilitating efficient TADF. researchgate.net

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

The efficiency of the TADF process is governed by the rates of several photophysical processes, most importantly intersystem crossing (ISC, S₁ → T₁) and reverse intersystem crossing (RISC, T₁ → S₁). For an efficient TADF emitter, a high RISC rate (kRISC) is essential to effectively up-convert triplets to singlets.

The rates of ISC and RISC are influenced by the spin-orbit coupling (SOC) between the S₁ and T₁ states and their energy difference (ΔEST). acs.org While a small ΔEST is the primary requirement for efficient RISC, non-zero spin-orbit coupling is necessary to enable the spin-forbidden transition. In many D-A type bicarbazole molecules, even with a small ΔEST, the SOC can be weak due to the significant separation of HOMO and LUMO. However, higher-lying triplet states (T₂) can play a role in mediating the RISC process through pathways like T₁ → T₂ → S₁. acs.org

Table 3: Rate Constants for Selected Bicarbazole TADF Emitters

| Compound | kRISC (s⁻¹) | kr (s⁻¹) | Source |

|---|---|---|---|

| o-TrzDCz | 7.28 x 10⁶ | 3.12 x 10⁶ | researchgate.netresearchgate.net |

| A proof-of-concept emitter | 1.16 x 10⁶ | Not Specified | researchgate.net |

| m-DT-BCzBN | Not Specified | 4.5 x 10⁷ | rsc.org |

This table is interactive. Click on the headers to sort the data.

Exciplex Formation and Behavior

The formation of an excited-state complex, or exciplex, between an electron donor and an electron acceptor is a critical photophysical process observed in systems containing 9,9'-bicarbazole derivatives. These derivatives, particularly the bicarbazole moiety, can act as potent electron donors. When paired with suitable electron-accepting molecules, they can form exciplexes upon photoexcitation or electrical excitation. This behavior is particularly relevant in the field of organic electronics, where exciplex emission is harnessed to create highly efficient organic light-emitting diodes (OLEDs).

The formation of an exciplex is a strategy to achieve thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons, thereby significantly enhancing the internal quantum efficiency of OLEDs. nih.gov In such systems, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) of the exciplex is minimized, facilitating efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. researchgate.net

A notable example involves the use of bicarbazole-based derivatives as the donor material mixed with an electron-accepting compound. For instance, when cyanocarbazolyl-containing compounds were mixed with the electron-accepting PO-T2T, they formed exciplexes. nih.gov The resulting emission is characteristic of the exciplex, often appearing as a broad, structureless band in the electroluminescence (EL) spectrum, which is red-shifted compared to the fluorescence of the individual donor or acceptor molecules. nih.gov

Researchers have demonstrated the creation of "warm-white" OLEDs by utilizing a blue TADF-emitting bicarbazole derivative, 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(trifluoromethyl)benzonitrile), which also forms an orange-emitting exciplex with a donor. nih.govktu.edu This dual-emission, stemming from both the individual molecule (a local excited state) and the exciplex (a charge-transfer state), allows for the generation of white light by combining different colors from a single emissive layer. ktu.edu The efficiency of these exciplex-based devices can be remarkably high, with some achieving external quantum efficiencies (EQE) approaching theoretical limits due to reduced charge accumulation and balanced charge transport within the emissive layer. researchgate.net

The table below summarizes the performance of OLEDs utilizing exciplex formation with 9,9'-bicarbazole derivatives.

| Donor | Acceptor | Device Structure | Emission Type | Max. EQE (%) | Ref |

| 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(trifluoromethyl)benzonitrile) | TCTA | TADF + Orange Exciplex | Warm-White | Not specified | ktu.edu |

| 2CzCN | PO-T2T | Exciplex Emitter | Broad EL Spectrum | Not specified | nih.gov |

| ACzCN | PO-T2T | Exciplex Emitter | Broad EL Spectrum | Not specified | nih.gov |

| PhCzCN | PO-T2T | Exciplex Emitter | Broad EL Spectrum | Not specified | nih.gov |

Influence of Substituent Effects and Molecular Conformation on Photophysics

The photophysical properties of 9,9'-bicarbazole derivatives are highly tunable through the strategic introduction of various substituent groups and by controlling the molecule's spatial conformation. These modifications can profoundly impact key characteristics such as emission color, photoluminescence quantum yield (PLQY), charge carrier mobility, and thermal stability.

Substituent Effects: The electronic nature of substituents attached to the bicarbazole core plays a crucial role. Attaching electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission properties.

For example, a study on donor-acceptor-donor (D-A-D) type molecules, where bicarbazole units act as donors and a benzophenone unit acts as the acceptor, showed that different alkyl side chains (used to improve solubility) had a tangible effect on device performance. mdpi.com One derivative, DB23, when used as a blue emitter, enabled an OLED with a high external quantum efficiency (EQE) of 5.3%. mdpi.com In another study, introducing (2,2-diphenylhydrazono)methyl groups (electron acceptor) at the 6,6′- positions and 4-ethoxyphenyl groups (electron donor) at the 9,9′- positions of a 3,3′-bicarbazole resulted in bipolar charge transport, with both electron and hole drift mobilities reaching approximately 1x10⁻⁵ cm²/V·s. spiedigitallibrary.orgchemicalbook.com This demonstrates that introducing both donor and acceptor moieties can create materials with balanced charge transport capabilities. spiedigitallibrary.org

The introduction of bulky groups can also influence photophysical behavior by altering molecular packing in the solid state. For instance, comparing 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) with its isomer containing a bulkier tert-butyl group (BCz-tBuPh) revealed that while their properties in solution were similar, their photoluminescence in thin films differed. chemicalbook.com The device using the BCz-tBuPh host showed significantly higher efficiency, which is attributed to the steric hindrance from the tert-butyl groups preventing aggregation and improving the amorphous film quality. chemicalbook.com Similarly, the incorporation of a bulky triphenylsilyl (-SiPh₃) group can reduce intermolecular π-π stacking, which suppresses crystallization and enhances the quantum yield in thin films. vulcanchem.com

Molecular Conformation: The three-dimensional structure, particularly the twist or dihedral angle between the two carbazole units or between donor and acceptor moieties, is a critical determinant of photophysical properties. A twisted conformation can lead to spatial separation of the HOMO and LUMO, which is a key strategy for designing TADF materials with a small ΔEST.

In a theoretical study of 3,9′-bicarbazole-modified 2,4,6-triphenyl-1,3,5-triazine (B147588) molecules, the substitution position (ortho-, meta-, or para-) of the acceptor group significantly influenced the twist angle between the donor and acceptor. researchgate.net The ortho-substituted isomer (o-TrzDCz) exhibited a larger steric hindrance, leading to a more stable molecular configuration and much smaller reorganization energies for intersystem crossing, suggesting it would have superior TADF characteristics. researchgate.net The twisted structure in D-A-D derivatives incorporating bicarbazole and benzophenone is also crucial for achieving high PLQY and efficient blue emission. mdpi.com The dihedral angle between the two carbazole planes in a 9-(3-(triphenylsilyl)phenyl)-9H-3,9'-bicarbazole was calculated to be 68°, a conformation that optimizes conjugation without introducing excessive strain. vulcanchem.com

The following table presents data on various 9,9'-bicarbazole derivatives, highlighting the influence of substituents on their photophysical and device properties.

| Compound Name | Substituent(s) | Key Photophysical Property/Device Performance | HOMO (eV) | LUMO (eV) | Ref |

| DB14 | Bicarbazole donor, Benzophenone acceptor | Blue emitter, PLQY >52% | -5.39 | -2.28 | mdpi.com |

| DB23 | Bicarbazole donor, Benzophenone acceptor | Blue emitter, OLED EQEmax = 5.3% | -5.40 | -2.28 | mdpi.com |

| DB29 | Bicarbazole donor, Benzophenone acceptor | Blue emitter, PLQY >52% | -5.40 | -2.26 | mdpi.com |

| BCz-tBuPh | 9,9'-di-4-tert-butylphenyl | Host for green PHOLED, CE = 43.1 cd/A | Not specified | Not specified | chemicalbook.com |

| 6,6'-(hydrazono)methyl-9,9'-(ethoxyphenyl)-3,3'-bicarbazole | (2,2-diphenylhydrazono)methyl, 4-ethoxyphenyl | Bipolar charge mobility (~1x10⁻⁵ cm²/V·s) | -5.13 to -5.19 | -2.38 to -2.44 | spiedigitallibrary.orgchemicalbook.com |

| pCNBCzoCF3 | 4,4'-(3-(trifluoromethyl)benzonitrile) | Blue TADF emitter | Not specified | Not specified | ktu.edu |

| BiCzSiPh3 | 9,9'-triphenylsilane | Electron mobility = 5.6x10⁻⁴ cm²/(Vs) | -5.43 | Not specified | ktu.edu |

| BiCzTos | 9,9'-(1-sulfonyl-4-methylbenzene) | Ionization potential = 6.08 eV | -6.08 | Not specified | ktu.edu |

Applications of 9,9 Bicarbazole in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) and its isomers have been widely utilized in organic optoelectronics due to their excellent charge transport properties, high thermal stability, and tunable electronic structure. nih.govmdpi.com Among the 15 possible bicarbazole isomers, the 9,9'-bicarbazole skeleton has emerged as a novel and promising platform for designing high-performance materials for various layers within the OLED architecture. nih.govresearchgate.net Its derivatives are versatile and have been successfully employed as host materials for both phosphorescent and fluorescent emitters, as components of the light-emitting layer itself, and as hole-transporting materials. mdpi.comsmolecule.commdpi.com

In phosphorescent OLEDs (PHOLEDs), the host material plays a critical role in device efficiency by facilitating energy transfer to the phosphorescent guest emitter. Key requirements for a host material include a high triplet energy (ET) to prevent back-energy transfer from the emitter, and balanced charge-transporting capabilities. rsc.org The 9,9'-bicarbazole scaffold is an excellent candidate for PHOLED hosts due to its inherently high triplet energy. smolecule.com

Researchers have designed and synthesized numerous 9,9'-bicarbazole derivatives to serve as host materials for PHOLEDs emitting across the visible spectrum. For instance, two derivatives, 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole and 3,3'-di(10H-phenothiazin-10-yl)-9,9'-bicarbazole, were developed as effective hosts for both green and red PHOLEDs, demonstrating the potential of the 9,9'-bicarbazole platform. nih.gov

Derivatives such as 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) and 4,4'-(9H,9'H-3,3'-Bicarbazole-9,9'-diyl)bis(N,N-diphenylaniline) (BCzTPA) are electron-rich compounds that have been successfully used as hosts. ossila.comossila.com A green PHOLED using BCzTPA doped with an Iridium complex achieved an impressive 5000 cd/m² luminance at a very low operating voltage of under 3 V. ossila.com Similarly, a solution-processed green PHOLED employing 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) as the host reached a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.com

For blue PHOLEDs, which are notoriously challenging to develop, bicarbazole-based hosts have also shown great promise. A sky-blue PHOLED utilizing a newly developed bipolar host, 5-(2-(9H-[3,9'-bicarbazol]-9-yl)phenyl)nicotinonitrile (o-PyCNBCz), achieved a maximum external quantum efficiency (EQE) of 34.6%. nih.gov The same host also enabled a green PHOLED with a high efficiency of 28.2% (94.8 cd A⁻¹). nih.gov

Table 1: Performance of PHOLEDs with 9,9'-Bicarbazole-Based Host Materials

| Host Material | Emitter Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on/Operating Voltage (V) |

| BCz-tBuPh mdpi.com | Green | 43.1 | 40.0 | - | - |

| tcaz–tcaz rsc.org | Green (Ir(ppy)₃) | 56.1 | 40.0 | 15.5 | 2.4 |

| tcaz–tcaz rsc.org | Yellow (PO-01) | 35.9 | 35.6 | 11.0 | - |

| o-PyCNBCz nih.gov | Sky-Blue | - | - | 34.6 | - |

| o-PyCNBCz nih.gov | Green | 94.8 | - | 28.2 | - |

| BCzTPA ossila.com | Green (Ir(ppy)₃) | - | - | - | < 3.0 V for 5000 cd/m² |

The application of 9,9'-bicarbazole derivatives extends to host materials for fluorescent OLEDs, including the highly efficient thermally activated delayed fluorescence (TADF) devices. In many cases, these electron-rich bicarbazole derivatives are used as the electron donor component to form an exciplex with an electron-accepting material, and this exciplex then serves as the host. ossila.comossila.com This strategy has been successfully applied to create highly efficient fluorescent and phosphorescent devices.

The development of solution-processable TADF-OLEDs is a key area of research aimed at reducing manufacturing costs. Bipolar host materials, which can transport both holes and electrons, are particularly important for these devices. researchgate.net To this end, a novel host system was designed by integrating a bulky adamantane (B196018) unit with 9-phenyl-9H-3,9'-bicarbazole, creating CzCzPh-mAd, specifically for solution-processed narrowband TADF-OLEDs. rsc.org Another bicarbazole-based material, 2,4-bis{3-(9 H-carbazol-9-yl)-9 H-carbazol-9-yl}-6-phenyl-1,3,5-triazine (CC2TA), which combines a bicarbazole donor with a phenyltriazine acceptor, was shown to exhibit TADF and function as a host. researchgate.net

In one study, blue and green TADF-OLEDs using a carbazole-phosphine oxide derivative host, mCPDPO, demonstrated outstanding performance. The blue-emitting device achieved a maximum external quantum efficiency of 15.4%, while the green-emitting device reached 18.8%. researchgate.net

Table 2: Performance of Fluorescent/TADF OLEDs with 9,9'-Bicarbazole-Based Host Materials

| Host Material | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

| mCPDPO researchgate.net | Blue TADF | 35.3 | 17.0 | 15.4 |

| mCPDPO researchgate.net | Green TADF | 61.5 | 29.7 | 18.8 |

| DBTN-SF2 chinesechemsoc.org | MR-TADF | - | - | 31.4 |

Beyond their role as hosts, 9,9'-bicarbazole derivatives have been engineered to function directly as the light-emitting material in the OLED emitting layer. These materials are often designed with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture to tune their emission color and improve efficiency. mdpi.com

A series of twisted D-A-D derivatives were synthesized using bicarbazole as the electron donor and benzophenone (B1666685) as the electron acceptor for use as blue emitters. mdpi.com These materials, including DB14, DB23, and DB29, were designed with different alkyl side chains to improve solubility and film-forming properties for solution processing. An OLED incorporating the DB23 emitter achieved a maximum EQE of 5.3%, which approaches the theoretical limit for first-generation fluorescent devices. mdpi.com

In a similar study, twisted donor-acceptor derivatives using benzophenone and bicarbazole were investigated as potential blue TADF emitters. nih.gov An OLED device using 15 wt% of the emitting derivative 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone achieved a maximum brightness of 3581 cd/m², a current efficacy of 5.7 cd/A, and a power efficacy of 4.1 lm/W. nih.gov

Table 3: Performance of OLEDs with 9,9'-Bicarbazole-Based Emitters

| Emitter Material | Host Material | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

| DB23 mdpi.com | CBP | - | - | - | 5.3 |

| 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone nih.gov | CBP | 3581 | 5.7 | 4.1 | 2.7 |

The inherent electron-rich nature and excellent hole-transporting properties of the carbazole unit make 9,9'-bicarbazole derivatives ideal candidates for hole transport layer (HTL) materials in OLEDs. mdpi.comsmolecule.commdpi.com An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, which is crucial for achieving charge balance and high device efficiency.

Research has shown that incorporating 9,9'-bicarbazole-based compounds as HTMs can significantly improve device performance. smolecule.com A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole derivatives were synthesized. mdpi.com When these materials were introduced into a standard green PHOLED structure, they led to significantly enhanced current, power, and external quantum efficiencies compared to a reference device. mdpi.com These materials also exhibit high glass transition temperatures (Tg), which contributes to the morphological and thermal stability of the device. mdpi.com

A common issue in organic semiconductor films is the formation of molecular aggregates or excited-state dimers (excimers), which can lead to undesirable, red-shifted emission and a reduction in luminescence efficiency. acs.orgacs.org The molecular design of 9,9'-bicarbazole derivatives often incorporates specific strategies to mitigate these effects.

One of the most effective strategies is the introduction of bulky substituents onto the bicarbazole core. These bulky groups create steric hindrance, which physically prevents the planar bicarbazole units from stacking too closely, thereby suppressing aggregation and excimer formation. mdpi.comrsc.org For example, introducing tert-butyl groups to create 3,3′,6,6′-tetra-tert-butyl-9,9′-bicarbazole (tcaz–tcaz) resulted in excellent morphological stability. rsc.org Similarly, attaching a bulky adamantane group to a 9-phenyl-9H-3,9'-bicarbazole host was shown to be an effective design for solution-processed OLEDs. rsc.org

Another approach involves twisting the molecular backbone. In derivatives like 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), the dimerization of carbazole units blocks the 3 and 3'-positions, which can greatly reduce host-host aggregation. ossila.com Twisting the molecule can localize the electronic excitation on a single moiety, preventing the intermolecular coupling that leads to excimer formation. acs.org Furthermore, creating rigid, multiorthogonal molecular structures, as seen in some multi-boron TADF emitters, can effectively suppress aggregation and lead to higher photoluminescence quantum yields and narrower emission spectra. chinesechemsoc.org

The use of 9,9'-bicarbazole derivatives in various layers of OLEDs has led to significant improvements in key performance metrics. Their high triplet energy, balanced charge transport, and morphological stability directly contribute to higher efficiencies and lower operating voltages. nih.govmdpi.comrsc.orgossila.com

The strategic design of 9,9'-bicarbazole-based materials has produced state-of-the-art results:

High External Quantum Efficiency (EQE): A sky-blue PHOLED using the bipolar host o-PyCNBCz achieved a maximum EQE of 34.6%, a remarkable result for blue emitters. nih.gov Green PHOLEDs have also seen high EQEs, with values of 15.5% reported for a device with a tcaz–tcaz host. rsc.org

High Power and Current Efficiency: Solution-processed green PHOLEDs have demonstrated power efficiencies of 40.0 lm/W and current efficiencies of 43.1 cd/A using the BCz-tBuPh host. mdpi.com The tcaz-tcaz host enabled a green device with a current efficiency of 56.1 cd A⁻¹ and a power efficiency of 40.0 lm W⁻¹. rsc.org

Low Operating Voltage: The use of 9,9'-bicarbazole derivatives can significantly reduce the voltage required to drive the OLED. A green PHOLED with a BCzTPA host showed a luminance of 5000 cd/m² at less than 3 volts. ossila.com Another device using the tcaz-tcaz host had a low turn-on voltage of just 2.4 V. rsc.org

These enhancements underscore the versatility and effectiveness of the 9,9'-bicarbazole skeleton as a foundational component for next-generation OLED materials.

Table 4: Summary of High-Performance OLEDs Featuring 9,9'-Bicarbazole Derivatives

| Compound Name | Role in OLED | Emitter Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |

| o-PyCNBCz | Host | Sky-Blue | 34.6 | - | - | nih.gov |

| DBTN-SF2 | Host | MR-TADF | 31.4 | - | - | chinesechemsoc.org |

| tcaz–tcaz | Host | Green | 15.5 | 56.1 | 40.0 | rsc.org |

| BCz-tBuPh | Host | Green | - | 43.1 | 40.0 | mdpi.com |

| DB23 | Emitter | Blue | 5.3 | - | - | mdpi.com |

| BCzTPA | Host | Green | - | - | - | ossila.com |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| BCz-nBuPh | 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole |

| BCz-tBuPh | 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole |

| BCzPh | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |

| BCzTPA | 4,4'-(9H,9'H-3,3'-Bicarbazole-9,9'-diyl)bis(N,N-diphenylaniline) |

| CC2TA | 2,4-bis{3-(9 H-carbazol-9-yl)-9 H-carbazol-9-yl}-6-phenyl-1,3,5-triazine |

| CBP | 4,4′-bis(N-carbazolyl)-1,1′-biphenyl |

| CzCzPh-mAd | 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9′-bicarbazole |

| DB14 | 4,4′-bis(9′-butyl-[3,3′]-bicarbazol-9-yl)benzophenone |

| DB23 | 4,4′-bis(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone |

| DB29 | 4,4′-bis(9′-octyl-[3,3′]-bicarbazol-9-yl)benzophenone |

| o-PyCNBCz | 5-(2-(9H-[3,9'-bicarbazol]-9-yl)phenyl)nicotinonitrile |

| tcaz–tcaz | 3,3′,6,6′-tetra-tert-butyl-9,9′-bicarbazole |

| - | 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole |

| - | 3,3'-di(10H-phenothiazin-10-yl)-9,9'-bicarbazole |

| - | 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone |

Strategies for Suppressing Host-Host Aggregation and Excimer Formation

Perovskite Solar Cells (PSCs)

In the field of perovskite solar cells (PSCs), 9,9'-bicarbazole has emerged as a critical component in the design of high-performance materials, particularly for the hole transport layer (HTL) and as a backbone for novel acceptors.

Development of Dopant-Free Hole Transport Materials (HTMs)

A significant challenge in achieving long-term stability in PSCs is the degradation caused by dopants commonly used in hole transport materials (HTMs) like spiro-OMeTAD. mdpi.comnih.gov These dopants, while enhancing hole conductivity, are often hygroscopic and can lead to the degradation of the perovskite film. mdpi.comnih.gov This has spurred extensive research into dopant-free HTMs, with 9,9'-bicarbazole-based molecules showing immense promise. mdpi.comnih.govresearchgate.net

The core concept is to design molecules with inherent high hole mobility and suitable energy levels, eliminating the need for chemical doping. The 9,9'-bicarbazole unit serves as an excellent core for these HTMs due to its three-dimensional structure, which can prevent excessive molecular aggregation, and its strong electron-donating capability. mdpi.comosti.gov

Recent research has focused on designing and synthesizing novel HTMs using a 9,9'-bicarbazole core. For instance, a series of seven small-molecule HTMs (B1–B7) were computationally designed based on a synthetic reference molecule, BCzSPA. mdpi.com These designs involved side-chain engineering, replacing terminal methylthio groups with a thiophene (B33073) bridge and various electron-withdrawing acceptors to enhance optoelectronic properties. mdpi.com The goal of such modifications is to create materials that are not only efficient but also cost-effective and stable for next-generation PSCs. mdpi.comresearchgate.net One such designed molecule, XJ-05, which features a 9,9'-bicarbazole core with acetylene-linked triphenylamine (B166846) groups, has been synthesized and tested. acs.org In a dopant-free configuration, PSCs using XJ-05 achieved a power conversion efficiency (PCE) of 12.61% and demonstrated significantly better moisture stability compared to devices based on the standard doped spiro-OMeTAD. acs.org

Table 1: Performance of a PSC with a Dopant-Free 9,9'-Bicarbazole-Based HTM (XJ-05)

| HTM Configuration | PCE (%) | Stability (retained PCE after 260h) |

|---|---|---|

| Dopant-Free XJ-05 | 12.61 | 79.9% |

| Doped spiro-OMeTAD | 17.55 | Lower stability |

Data sourced from reference acs.org.

Another study highlighted an asymmetric 3D small-molecule HTM, BCzSPA, built on a 9,9'-bicarbazole core. mdpi.com PSCs fabricated with this dopant-free HTM achieved a remarkable PCE of 25.42% (certified at 24.53%), ranking among the highest reported for dopant-free HTMs. mdpi.com This superior performance underscores the potential of using N-N linked spiral orthogonal structures, like 9,9'-bicarbazole, to create dimensionally stable and highly efficient HTMs. mdpi.com

Design of Non-Fullerene Electron Acceptors

Beyond its use in HTMs, the 9,9'-bicarbazole unit has been incorporated into the design of three-dimensional (3D) non-fullerene acceptors (NFAs) for organic solar cells (OSCs), a technology closely related to PSCs. osti.govresearchgate.net NFAs offer advantages over traditional fullerene-based acceptors, such as tunable energy levels and stronger light absorption in the visible spectrum. ossila.com

The 3D architecture provided by the 9,9'-bicarbazole backbone can lead to low energy loss and improved device performance. osti.gov Researchers have designed and synthesized a 3D NFA, named 99CZ-8F, where two linear acceptor-donor-acceptor (A-D-A) structures are linked by the N-N bond of the bicarbazole unit. osti.govresearchgate.net This molecule exhibits strong absorption complementary to the donor polymer PM6. osti.gov By optimizing the active layer morphology using a binary solvent mixture, organic solar cells based on 99CZ-8F achieved a power conversion efficiency of 6.6%, a notable result for 3D NFA-based devices. osti.gov The design strategy involves leveraging the bicarbazole's strong electron-donating character and its inherent 3D configuration. osti.gov

Optimization of Optoelectronic and Photovoltaic Properties

The versatility of the 9,9'-bicarbazole structure allows for fine-tuning of optoelectronic and photovoltaic properties through strategic molecular design. By modifying the peripheral groups attached to the bicarbazole core, researchers can manipulate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, light-harvesting efficiency, and charge carrier mobility. mdpi.comwhiterose.ac.uk

For example, in the computational design of the B1–B7 series of HTMs, replacing terminal groups with stronger electron-withdrawing moieties led to reduced energy gaps and was predicted to improve open-circuit voltages (Voc) and fill factors (FF), ultimately boosting the power conversion efficiency. mdpi.comresearchgate.net The introduction of heteroatoms like sulfur and fluorine into the molecular structure can create better electronic coupling with the perovskite layer and enhance intermolecular interactions, facilitating more efficient charge transfer. mdpi.com

A study on an acetylene-linked 9,9'-bicarbazole HTM, XJ-05, involved a comprehensive evaluation of its properties. acs.org Density functional theory (DFT) calculations, combined with experimental measurements of optical spectra, electrochemical properties, and hole mobility, provided a clear link between the molecular structure and the device performance. acs.org While the doped version of XJ-05 reached a PCE of 16.08%, its instability highlighted the critical need for robust dopant-free designs. acs.org The superior stability of the dopant-free XJ-05 device, despite a lower initial PCE, emphasizes that optimizing for longevity is as crucial as optimizing for peak efficiency. acs.org

Dye-Sensitized Solar Cells (DSSCs)

The 9,9'-bicarbazole moiety has also been explored as a building block for organic dyes used in dye-sensitized solar cells (DSSCs). acs.org In DSSCs, a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The structure of the dye is crucial for efficient light absorption, electron injection, and prevention of charge recombination.

Theoretical studies have focused on designing 9,9'-dicarbazole-based dyes with modified end-groups for indoor DSSC applications. researchgate.net By computationally modeling different acceptor groups, researchers can predict properties like the absorption spectrum, reorganization energy, and binding energy. researchgate.net Such studies suggest that modifying the terminal acceptor groups on a dicarbazole-based dye can lead to a significant red-shift in the absorption spectrum (from 434 nm to 554 nm), which is beneficial for capturing more light. researchgate.net These designed dyes show potential for indoor photovoltaic applications due to their enhanced absorption in the visible range. researchgate.net

Dual-Ion Batteries (DIBs)

Beyond solar energy conversion, 9,9'-bicarbazole is finding application in energy storage, specifically in the cathodes of dual-ion batteries (DIBs).

Role as P-type Organic Polymer Cathodes

Organic polymers are attractive as cathode materials due to their potential for sustainability, low cost, and structural tunability. acs.org In the context of DIBs, p-type organic polymers that can reversibly intercalate and de-intercalate anions from the electrolyte are of great interest. The 9,9'-bicarbazole unit has been successfully used as the core for such polymers. rsc.orgrsc.org

Researchers have designed and synthesized a novel p-type organic polymer cathode, poly[bicarbazole-alt-dihydrophenazine] (P(BCz4PZ)), by polymerizing 9,9'-bicarbazole with 5,10-dihydrophenazine. rsc.orgrsc.org The rigid, twisted skeleton of the bicarbazole unit helps to form non-planar polymer chains. rsc.org This polymer cathode can stably store PF6− anions at a high potential (above 3 V vs. Li/Na/K-metal anodes) and offers a high theoretical specific capacity of approximately 155 mAh g−1. rsc.orgrsc.org

A key advantage of the P(BCz4PZ) cathode is its high initial coulombic efficiency (91% for Li, 87% for Na, and 96% for K), which allows it to be used directly in full DIBs without any pre-treatment. rsc.orgrsc.org When paired with appropriate anodes like graphite (B72142) or hard carbon, these DIBs demonstrate impressive performance. rsc.orgrsc.org

Table 2: Performance of P(BCz4PZ) Cathode in Different Dual-Ion Full Batteries

| Battery Type | Anode | Average Discharge Voltage (V) | Max. Discharge Capacity (mAh g⁻¹ cathode) | Energy Density (Wh kg⁻¹ total mass) | Cycle Stability |

|---|---|---|---|---|---|

| Li-DIB | Graphite (C) | 3.29 | 115 | 193 | Stable over 300 cycles |

| Na-DIB | Hard Carbon (HC) | 3.3 | 122 | 185 | Stable over 300 cycles |

| K-DIB | Graphite (C) | 2.8 | 122 | 140 | Stable over 300 cycles |

Data sourced from references rsc.orgrsc.org. Total mass includes cathode, anode, and electrolyte.

The high energy densities and stable cycling performance across Li, Na, and K-based systems establish a strong precedent for using 9,9'-bicarbazole-based polymers as universal, high-voltage p-type organic cathodes for the next generation of dual-ion batteries. rsc.org

Anion Storage and Electrochemical Stability Mechanisms

The application of 9,9'-bicarbazole and its derivatives in organic electronic devices, particularly in energy storage systems like dual-ion batteries (DIBs), is predicated on their unique electrochemical properties. The core mechanism involves the reversible oxidation and reduction of the bicarbazole unit, which facilitates the storage and release of anions from the electrolyte.

The fundamental process of anion storage is rooted in the redox activity of the nitrogen atoms within the carbazole moieties. During the charging process (oxidation), the 9,9'-bicarbazole unit loses electrons, forming a stable bicarbazylium radical-cation and subsequently a dication. theses.fr To maintain charge neutrality within the electrode material, anions from the electrolyte migrate and become incorporated into the material's structure, effectively being "stored." researchgate.net The delocalization of the positive charges across the entire π-conjugated system of the bicarbazole molecule contributes to the stability of this oxidized, anion-doped state. theses.fr The subsequent discharge process (reduction) involves the gain of electrons, leading to the release of the stored anions back into the electrolyte. researchgate.net

The electrochemical stability of materials incorporating the 9,9'-bicarbazole unit is a critical factor for long-term device performance. This stability is often enhanced by integrating the bicarbazole core into larger, more robust structures like polymers or covalent organic frameworks (COFs). northeastern.edursc.org For instance, a polymer cathode named poly[bicarbazole-alt-dihydrophenazine] (P(BCz4PZ)), which features a 9,9'-bicarbazole core, has been designed for use in DIBs. rsc.org This material demonstrates the ability to stably store hexafluorophosphate (B91526) (PF₆⁻) anions at potentials above 3 volts versus Li/Na/K-metal anodes. researchgate.netrsc.org The insoluble nature of such polymers in common battery electrolytes is crucial, as it prevents the dissolution of the active material, a common failure mechanism for smaller organic molecules. researchgate.net

Furthermore, the structural design of the electrode material plays a significant role in stability and performance. Covalent organic frameworks utilizing bicarbazole as a redox-active building block create porous, crystalline structures. northeastern.edursc.org This high porosity and the dense alignment of redox-active sites allow for high accessibility for ions, which, combined with the inherent redox properties of bicarbazole, leads to ultrahigh-performance energy storage. northeastern.edursc.org The rigid and durable molecular structure of these frameworks can withstand the mechanical stress of repeated swelling and contraction during the charge-discharge cycles, contributing to enhanced cycling stability. acs.org

Research into a polymer with a 9,9'-bicarbazole core, P(BCz4PZ), has provided detailed insights into its performance in various battery configurations. The findings highlight its capability as a universal cathode material for Li, Na, and K-based dual-ion batteries.

| Parameter | Li-based Cell | Na-based Cell | K-based Cell | Source |

| Anode | Graphite (C) | Hard Carbon (HC) | Graphite (C) | rsc.org |

| Stored Anion | PF₆⁻ | PF₆⁻ | PF₆⁻ | researchgate.netrsc.org |

| Theoretical Specific Capacity (CT) | ~155 mAh g⁻¹ | ~155 mAh g⁻¹ | ~155 mAh g⁻¹ | rsc.org |

| Initial Columbic Efficiency (Half-Cell) | 91% | 87% | 96% | rsc.org |

| Peak Discharge Capacity (Full-Cell) | 115 mAh g⁻¹ | 122 mAh g⁻¹ | 122 mAh g⁻¹ | rsc.org |

| Average Discharge Voltage (Full-Cell) | 3.29 V | 3.3 V | 2.8 V | rsc.org |

| Energy Density (Full-Cell, based on total mass) | 193 Wh kg⁻¹ | 185 Wh kg⁻¹ | 140 Wh kg⁻¹ | rsc.org |

Integration of 9,9 Bicarbazole in Porous Materials and Frameworks

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. rhhz.net The modular nature of COF synthesis allows for the precise incorporation of functional units like 9,9'-bicarbazole, enabling the rational design of materials with tailored properties. acs.org

The construction of 9,9'-bicarbazole-based COFs begins with the strategic design and synthesis of suitable monomer ligands. These ligands typically possess multiple reactive sites that can undergo polymerization to form the extended framework. A common strategy involves the functionalization of the 9,9'-bicarbazole core with reactive groups such as aldehydes or amines.

For instance, 3,3',6,6'-tetrabromo-9,9'-bicarbazole (B8196210) serves as a key precursor. ossila.comresearchgate.net This compound can be synthesized through the oxidative dimerization of 3,6-dibromocarbazole (B31536). researchgate.net The bromine atoms can then be substituted with other functional groups through various coupling reactions. For example, Suzuki coupling with 4-formylphenylboronic acid yields 4,4′,4′′,4′′′-([9,9′-bicarbazole]-3,3′,6,6′-tetrayl)tetrabenzaldehyde (BCTB-4CHO), a tetra-aldehyde monomer. Similarly, coupling with an appropriate aniline (B41778) derivative can produce the corresponding tetra-amine monomer, 4,4′,4′′,4′′′-([9,9′-bicarbazole]-3,3′,6,6′-tetrayl)tetraaniline (BCTA-4NH2). researchgate.net

These aldehyde and amine functionalized 9,9'-bicarbazole monomers can then be co-polymerized, often through Schiff base condensation reactions, to form highly crystalline and porous COFs. researchgate.net The twisted N-N bond in the 9,9'-bicarbazole unit can influence the topology of the resulting 3D COFs and reduce interlayer π–π stacking in 2D COFs. chemrxiv.org

Another approach involves the synthesis of N,N′-bicarbazole with an almost spatially vertical structure, which has been demonstrated as a versatile building block for conjugated microporous polymers (CMPs) through transition metal-catalyzed coupling reactions like Yamamoto, Suzuki, and Sonogashira polymerizations. researchgate.netacs.org

Covalent Triazine Frameworks (CTFs) are a subclass of porous organic polymers characterized by triazine or pyrimidine (B1678525) linkages. rsc.org The synthesis of 9,9'-bicarbazole-based CTFs often involves the ionothermal trimerization of nitrile-functionalized precursors. epa.govnih.gov

A key monomer for this process is [9,9'-bicarbazole]-3,3',6,6'-tetracarbonitrile (B13728178) (Car-4CN). epa.govnih.gov The synthesis of these bicarbazole-based CTFs, referred to as Car-CTFs, is typically carried out under ionothermal conditions using molten zinc chloride as both the solvent and catalyst. epa.govnih.gov This method, however, can sometimes lead to reduced crystallinity due to the harsh reaction conditions. researchgate.net

Alternative, milder synthesis methods have been developed. For example, trifluoromethanesulfonic acid can catalyze the formation of N,N′-bicarbazole-based porous CTFs (BC-CTFs) with comparable surface areas and better optical properties than their ionothermally synthesized counterparts, as partial carbonization at high temperatures is avoided. acs.org Another novel strategy involves forming C-C bonds in CTFs through aromatic nucleophilic substitution reactions. rsc.org

The porous nature and high surface area of 9,9'-bicarbazole-based frameworks make them excellent candidates for gas capture and storage.

Carbon Dioxide (CO₂) Capture:

The nitrogen-rich composition of 9,9'-bicarbazole and the triazine rings in CTFs contribute to a high affinity for CO₂. acs.org Bicarbazole-based CTFs have demonstrated significant CO₂ uptake capacities. For example, a series of Car-CTFs showed CO₂ uptake capacities as high as 7.60 mmol/g at 273 K. ossila.comepa.govnih.gov Similarly, N,N′-bicarbazole-based CTFs have also exhibited excellent CO₂ adsorption. acs.org Conjugated microporous polymers (CMPs) derived from N,N′-bicarbazole have also shown good potential for CO₂ capture. researchgate.net Research has shown that engineering the pore environment of COFs with moieties that interact with CO₂ can significantly increase adsorption performance. frontiersin.org

Acetylene (B1199291) (C₂H₂) Capture:

Bicarbazole-based metal-organic frameworks (MOFs) have been explored for the capture and separation of acetylene. A highly stable MOF, FJU-83, constructed with a bicarbazole ligand, demonstrated an excellent C₂H₂ uptake capacity of 122.9 cm³/g and good selectivity for C₂H₂ over methane (B114726) (CH₄) and CO₂. ossila.com This high selectivity is attributed to multiple C-H∙∙∙π and π∙∙∙π interactions within the framework. ossila.com

Table 1: Gas Capture Performance of 9,9'-Bicarbazole-Based Porous Materials

| Material | Gas | Uptake Capacity | Conditions | Reference |

|---|---|---|---|---|

| Car-CTF | CO₂ | 7.60 mmol/g | 273 K | ossila.comepa.govnih.gov |

| FJU-83 (MOF) | C₂H₂ | 122.9 cm³/g | Moderate temperature, normal atmosphere | ossila.com |

The high surface area and porous structure of 9,9'-bicarbazole-based polymers also make them effective adsorbents for removing organic dyes from water. Conjugated microporous polymers (CMPs) synthesized through Yamamoto polymerization, based on N,N′-bicarbazole, have shown exceptional adsorption capacities for organic dyes. researchgate.netacs.org One such CMP exhibited a maximum adsorption capacity for methylene (B1212753) blue of 1016 mg/g in water, highlighting its potential for water purification applications. researchgate.netacs.org

The integration of redox-active 9,9'-bicarbazole units into the backbones of COFs and CTFs has paved the way for their use in energy storage devices, particularly supercapacitors. researchgate.net These materials can offer large surface areas, tunable pore sizes, and adjustable redox-active groups. researchgate.net

A series of bicarbazole-based CTFs (Car-CTFs) exhibited excellent electrochemical performance. epa.govnih.gov One of the synthesized Car-CTFs displayed a high capacitance of 545 F/g at a scan rate of 5 mV/s and maintained excellent coulombic efficiencies of 96.1% after 8000 cycles. ossila.comepa.govnih.gov This performance suggests that these materials are promising for high-performance supercapacitors.

Highly fluorescent COFs based on 9,9'-bicarbazole have been developed for the sensitive detection of hydrogen chloride (HCl). researchgate.net A COF synthesized from 4,4′,4′′,4′′′-([9,9′-bicarbazole]-3,3′,6,6′-tetrayl)tetrabenzaldehyde (BCTB-4CHO) and 4,4′,4′′,4′′′-([9,9′-bicarbazole]-3,3′,6,6′-tetrayl)tetraaniline (BCTA-4NH2), named BCTB-BCTA, demonstrated the ability to function as a fluorescent chemosensor for HCl in solution. researchgate.net This COF exhibited outstanding sensitivity and a rapid response, with the sensing mechanism attributed to the roles of Schiff base bonding and π-stacking within the framework. researchgate.net

Applications in Energy Storage (e.g., Supercapacitors)

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The incorporation of 9,9'-bicarbazole derivatives as organic ligands, or "struts," has been a key strategy in designing MOFs with tailored properties for specific applications. wikipedia.org

The twisted, rigid geometry of the 9,9'-bicarbazole unit is advantageous for creating robust, porous frameworks because it helps to prevent the common issue of π–π stacking. This structural characteristic promotes the formation of stable, high-surface-area materials with accessible pores.

Researchers have successfully synthesized various MOFs by employing functionalized 9,9'-bicarbazole ligands. A prominent example involves the use of [9,9′-bicarbazole]-3,3′,6,6′-tetracarboxylic acid (H4L) as a ligand to construct bicarbazole-based MOFs. rsc.orgrsc.orgnih.gov By reacting H4L with cobalt(II) and manganese(II) salts, two isostructural MOFs, Co–H4L and Mn–H4L, were created. rsc.orgrsc.org Single-crystal X-ray diffraction revealed that these frameworks crystallize in the C2/c space group and possess excellent structural stability. rsc.org

Another approach involves designing tetratopic ligands based on the N,N′-bicarbazole backbone to create highly stable zirconium-based MOFs (Zr-MOFs). For instance, a tetrahedral ligand was used to synthesize NPF-520, a Zr-MOF with a (4,12)-connected ith topology featuring nonanuclear Zr-oxo clusters (Zr9). acs.org This framework exhibits a three-dimensional structure with one-dimensional triangular channels. acs.org Similarly, a tetratopic N,N′-bicarbazole ligand (H4L) was instrumental in the synthesis of NPF-500, a highly porous, photoactive mixed-ligand MOF designed for light-harvesting applications. researchgate.netmarquette.edu

The functionalization of the bicarbazole core itself provides another route to MOF synthesis. 3,3',6,6'-Tetrabromo-9,9'-bicarbazole has been used as a precursor to create a highly stable MOF known as FJU-83, which features T-shaped functional sites for selective gas capture. ossila.com

Table 1: Examples of MOFs Synthesized with 9,9'-Bicarbazole Derivatives

| MOF Name | Metal Ion/Cluster | 9,9'-Bicarbazole-based Ligand | Key Structural Feature |

| Co–H4L | Cobalt (Co) | [9,9′-bicarbazole]-3,3′,6,6′-tetracarboxylic acid (H4L) | Bicarbazole backbone provides broad visible-light absorption. rsc.org |

| Mn–H4L | Manganese (Mn) | [9,9′-bicarbazole]-3,3′,6,6′-tetracarboxylic acid (H4L) | Isostructural with Co-H4L. rsc.org |

| NPF-520 | Zirconium (Zr9 node) | Tetrahedral ligand with N,N′-bicarbazole backbone | (4,12)-connected ith topology with 1D channels. acs.org |

| NPF-500 | Zirconium (Zr) | Tetratopic ligand H4L based on N,N′-bicarbazole | (4,8)-connected network forming octahedral cages. researchgate.netmarquette.edu |